molecular formula C18H18ClN5O3S B2500262 2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methoxyphenyl)acetamide CAS No. 898607-29-9

2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methoxyphenyl)acetamide

Cat. No.: B2500262
CAS No.: 898607-29-9
M. Wt: 419.88
InChI Key: STJUXJOPKLVHCX-UHFFFAOYSA-N
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Description

2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C18H18ClN5O3S and its molecular weight is 419.88. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Applications

The synthesis of similar triazole derivatives has been explored for their potential in creating new materials and drugs. For instance, derivatives of 1,2,4-triazole have attracted attention due to their wide range of pharmaceutical activities. These include anti-inflammatory, analgesic, antibacterial, antifungal, antitubercular, antiviral, antitumor, anticonvulsant, and antidepressant properties (Mahyavanshi et al., 2011). The versatility of triazole derivatives in chemical synthesis offers a pathway for the development of new compounds with significant biological activities.

Antimicrobial Screening

The antimicrobial properties of triazole derivatives have been a focal point of research. Synthesis of N-(4-aryl amine)-2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide derivatives and their subsequent screening for in-vitro antibacterial, antifungal, and anti-tuberculosis activity underscore the potential of triazole-based compounds in addressing various infectious diseases (Mahyavanshi et al., 2011).

Anti-Cancer Activity

The investigation into the anti-cancer activities of metal ion complexes derived from triazole compounds highlights another significant area of application. For example, research on gold (III) and nickel (II) complexes with triazole-based ligands showed promising results against cancer cell lines, suggesting that derivatives of 1,2,4-triazoles could serve as frameworks for developing new anticancer agents (Ghani & Alabdali, 2022).

Enzyme Inhibition

Triazole derivatives also exhibit enzyme inhibitory activities, which could be harnessed in the development of therapeutic agents for various diseases. For example, synthesized compounds of triazole showed inhibition potential against enzymes like carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase, which are targets in the treatment of conditions such as glaucoma, Alzheimer's disease, and myasthenia gravis (Virk et al., 2018).

Biochemical Analysis

Biochemical Properties

Similar compounds have been found to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often involves the formation of covalent or non-covalent bonds, which can influence the function of these biomolecules .

Cellular Effects

The effects of 2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methoxyphenyl)acetamide Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of This compound It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The temporal effects of This compound Similar compounds have been studied for their stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of This compound Similar compounds have been studied for their threshold effects, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

The metabolic pathways involving This compound Similar compounds have been studied for their interactions with enzymes or cofactors, and their effects on metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of This compound Similar compounds have been studied for their interactions with transporters or binding proteins, and their effects on localization or accumulation .

Subcellular Localization

The subcellular localization of This compound Similar compounds have been studied for their targeting signals or post-translational modifications that direct them to specific compartments or organelles .

Properties

IUPAC Name

2-[[4-amino-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(5-chloro-2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN5O3S/c1-26-13-6-3-11(4-7-13)17-22-23-18(24(17)20)28-10-16(25)21-14-9-12(19)5-8-15(14)27-2/h3-9H,10,20H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STJUXJOPKLVHCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(N2N)SCC(=O)NC3=C(C=CC(=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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